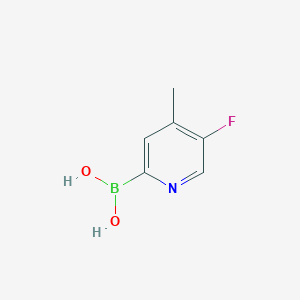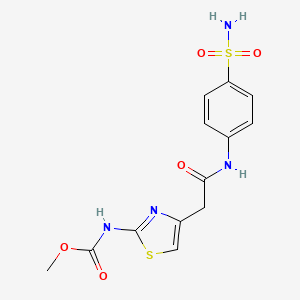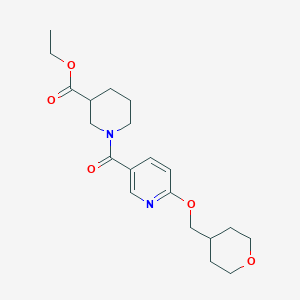
ethyl 1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-3-carboxylate” is a complex organic compound. It is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . This compound is offered by Benchchem for CAS No. 2034240-80-5.
Synthesis Analysis
The synthesis of this compound could involve several steps. For instance, the synthesis of a similar compound, 1-(tetrahydro-2H-pyran-4-yl)ethanone, involves the reaction of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide with tetrahydrofuran in a dry reaction flask . The mixture is then cooled to -60 degrees Celsius and methylmagnesium bromide is added via a syringe . The temperature of the cooling bath is raised to 0 degrees over 6 hours, and then the reaction mixture is diluted with water and ethyl acetate and stirred vigorously for 10 minutes .Molecular Structure Analysis
The molecular structure of this compound is complex, involving several functional groups. The tetrahydro-2H-pyran-4-yl group is a six-membered ring containing five carbon atoms and one oxygen atom . The ethyl group is a two-carbon alkyl group, and the piperidine-3-carboxylate group is a six-membered ring containing five carbon atoms and one nitrogen atom, with a carboxylate group attached.Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and the reagents used. For example, the carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted olefin compounds, and the carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .Propiedades
IUPAC Name |
ethyl 1-[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-2-26-20(24)17-4-3-9-22(13-17)19(23)16-5-6-18(21-12-16)27-14-15-7-10-25-11-8-15/h5-6,12,15,17H,2-4,7-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCVKJQLHOKJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CN=C(C=C2)OCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
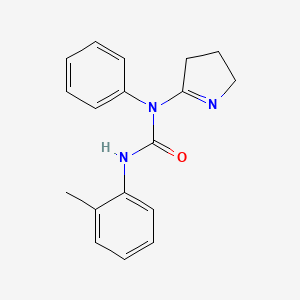
![Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2795384.png)
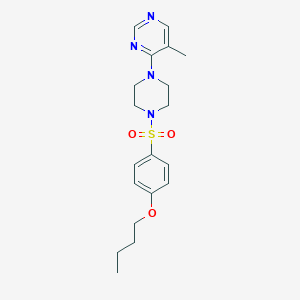
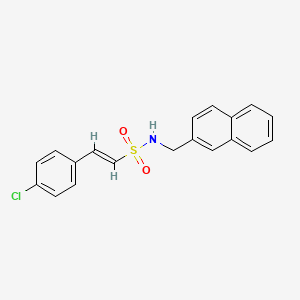
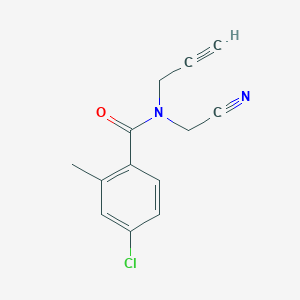

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-2-yl)acetate](/img/structure/B2795391.png)
![2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B2795392.png)
![4,6-Dichloropyrazolo[1,5-a]pyrazine](/img/structure/B2795393.png)
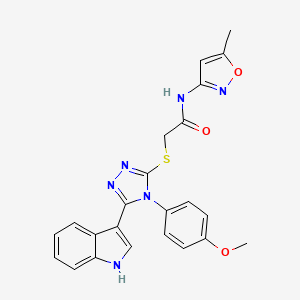
![2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-5-fluorobenzaldehyde](/img/structure/B2795395.png)
